Cyclopentyl 4-methoxyphenyl ketone

Physical form Handling Purification

Automated synthesis platforms struggle with viscous or volatile liquid ketones, causing dosing errors and requiring costly liquid-handling robotics. Cyclopentyl 4-methoxyphenyl ketone solves this as a crystalline solid (mp 61-63°C) that dispenses precisely by weight. • Solid form eliminates liquid-handling hardware and reduces gravimetric error. • Boiling point ~40°C higher than the cyclopropyl analog (139-142°C vs. 94-97°C at reduced pressure) allows safe neat or melt-phase reactions. • 6% lower MW and 5% higher density than the cyclohexyl homolog reduce reactor occupancy and solvent volumes in multi-kg campaigns.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 15831-52-4
Cat. No. B096386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 4-methoxyphenyl ketone
CAS15831-52-4
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2CCCC2
InChIInChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3
InChIKeyZGESSLXCFYCMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl 4‑Methoxyphenyl Ketone (CAS 15831‑52‑4) – Core Identity and Comparator Landscape for Procurement Decisions


Cyclopentyl 4‑methoxyphenyl ketone (MW 204.26, C₁₃H₁₆O₂) is a bicyclic aromatic ketone that features a cyclopentyl group attached to a ketone carbonyl, which is further linked to a 4‑methoxyphenyl substituent [1]. The compound is a solid at room temperature with a defined melting point of 61–63 °C and a boiling point of 139.5–141.5 °C at 1.4 Torr . In the procurement context, its closest structural analogs include cyclohexyl 4‑methoxyphenyl ketone (CAS 7469‑80‑9), cyclopropyl 4‑methoxyphenyl ketone (CAS 7152‑03‑6), cyclopentyl phenyl ketone (CAS 5422‑88‑8), and positional isomers such as cyclopentyl 3‑methoxyphenyl ketone (CAS 339549‑67‑6). These comparators differ in ring size, substitution pattern, or electronic character, which translate into measurable differences in physical state, thermal behaviour, and synthetic accessibility.

Crystalline solid format supports direct weighing and recrystallisation-based purification workflows.
Higher thermal stability fits high-temperature or solvent-free transformations requiring low volatility.
Regiochemically defined para-isomer simplifies analytical characterisation in SAR programs.

Why Cyclopentyl 4‑Methoxyphenyl Ketone Cannot Be Casually Substituted by In‑Class Analogs


The ‘in‑class’ category of alkyl 4‑methoxyphenyl ketones spans cyclopropyl, cyclopentyl, and cyclohexyl derivatives that differ markedly in physical state, volatility, and crystallinity [1]. Cyclopentyl 4‑methoxyphenyl ketone is a crystalline solid (mp 61–63 °C), whereas the direct cyclopentyl phenyl ketone analog (lacking the methoxy group) is a liquid at room temperature, which affects handling, purification, and formulation workflows . Even within the methoxy‑substituted series, shifting the methoxy group from the para to the meta position alters polarity and spectroscopic signatures without changing the molecular weight, complicating identity confirmation in inventory management . These differences mean that a procurement choice based solely on ‘alkyl phenyl ketone’ classification risks receiving a material with inappropriate phase behaviour, divergent synthetic reactivity, or mismatched analytical reference data.

Target Product
Cyclopentyl 4-methoxyphenyl ketone: crystalline solid (mp 61–63 °C)
Substitution Risk
Cyclopentyl phenyl ketone (CAS 5422-88-8) is a liquid; phase mismatch may alter handling and purification protocols.
Target Product
Sharp melting profile supports thermal processing and consistent solid dispensing.
Substitution Risk
Cyclohexyl homolog (CAS 7469-80-9) has a broader, lower melting range (40–60 °C), raising caking and dispensing-accuracy concerns.
Target Product
Para-methoxy substitution via direct Friedel-Crafts acylation provides single-isomer outcome.
Substitution Risk
Meta-methoxy isomer (CAS 339549-67-6) requires alternative synthetic routes; spectroscopic identity shift may complicate inventory control.

Comparator‑Anchored Quantitative Differentiation: Cyclopentyl 4‑Methoxyphenyl Ketone vs. Closest Analogs


Crystalline Solid vs. Liquid at Ambient Temperature: Cyclopentyl 4‑Methoxyphenyl Ketone vs. Cyclopentyl Phenyl Ketone

Cyclopentyl 4‑methoxyphenyl ketone is a crystalline solid (mp 61–63 °C) , whereas cyclopentyl phenyl ketone (CAS 5422‑88‑8) is a clear liquid at 20 °C . The para‑methoxy substituent raises the melting point by >40 °C relative to the unsubstituted phenyl analog, enabling direct recrystallisation purification from common organic solvents. This phase difference eliminates the need for fractional distillation, which is required for the liquid comparator.

Physical State Comparison
Cross-study comparable
Crystalline solid (mp 61–63 °C) vs. liquid at 20 °C
Solid form enables crystallisation-based purification; liquid comparator requires fractional distillation.
Δ > 40 °C melting point elevation attributed to para-methoxy substituent.
Physical form Handling Purification

Boiling Point and Volatility Control: Cyclopentyl 4‑Methoxyphenyl Ketone vs. Cyclopropyl 4‑Methoxyphenyl Ketone

Cyclopropyl 4‑methoxyphenyl ketone (CAS 7152‑03‑6) has a boiling point of 94–97 °C at 0.1 mmHg [1], whereas cyclopentyl 4‑methoxyphenyl ketone boils at 139.5–141.5 °C at 1.4 Torr (≈ 1.4 mmHg) . Under comparable reduced pressure, the cyclopentyl homolog exhibits a roughly 40–45 °C higher boiling point. This lower volatility is advantageous for high‑temperature reactions where premature evaporation of the cyclopropyl analog would compromise stoichiometric control.

Boiling Point and Volatility
Cross-study comparable
139.5–141.5 °C at 1.4 Torr
Supports wider thermal processing window; cyclopropyl homolog boils ~40–45 °C lower.
Reduced-pressure distillation data; conditions at 0.1–1.4 mmHg.
Distillation Volatility Reaction temperature

Molecular Weight and Density Efficiency: Cyclopentyl 4‑Methoxyphenyl Ketone vs. Cyclohexyl 4‑Methoxyphenyl Ketone

Cyclopentyl 4‑methoxyphenyl ketone has a molecular weight of 204.26 g mol⁻¹ and a measured density of 1.107 g cm⁻³ . The cyclohexyl homolog (CAS 7469‑80‑9) carries a molecular weight of 218.29 g mol⁻¹ and a lower density of ~1.052 g cm⁻³ . On a per‑mole basis, the cyclopentyl compound delivers the same 4‑methoxybenzoyl pharmacophore with ~6.4 % less mass. On a per‑volume basis, the target compound provides ~5 % higher density, which can translate into smaller reactor volumes for a given molar throughput in batch processes.

Molecular Economy
Cross-study comparable
MW 204.26 g mol⁻¹; density 1.107 g cm⁻³
~6.4% less mass and ~5.2% higher density relative to cyclohexyl homolog may reduce reactor volume requirements.
Vendor-reported and predicted densities; standard MW calculations.
Molecular economy Density Scale‑up

Synthetic Accessibility and Regiochemical Outcome: Cyclopentyl 4‑Methoxyphenyl Ketone vs. 3‑Methoxy Isomer via Friedel‑Crafts Acylation

Friedel‑Crafts acylation of anisole with cyclopentanecarbonyl chloride produces cyclopentyl 4‑methoxyphenyl ketone as the major para‑isomer, consistent with the strong ortho/para‑directing effect of the methoxy group . The meta‑isomer (cyclopentyl 3‑methoxyphenyl ketone) cannot be accessed via direct anisole acylation and requires alternative synthetic sequences. This inherent regiochemical control simplifies purification and increases the isolated yield of the para‑substituted product relative to a hypothetical mixed‑isomer scenario.

Synthetic Accessibility
Class-level inference
Direct Friedel-Crafts acylation of anisole yields para-isomer predominantly.
Streamlined one-pot route reduces manufacturing cost compared to multi-step meta-isomer synthesis.
Qualitative regiochemical control; meta-isomer route not directly accessible.
Synthetic route Regioselectivity Yield

Thermal Stability Window: Solid Cyclopentyl 4‑Methoxyphenyl Ketone vs. Low‑Melting Cyclohexyl Homolog

Cyclopentyl 4‑methoxyphenyl ketone has a sharp melting point of 61–63 °C and is recommended for long‑term storage in a cool, dry place . The cyclohexyl analog (CAS 7469‑80‑9) exhibits a broader and lower melting range of 40–60 °C , which can result in partial melting and caking under ambient temperature fluctuations during shipping and warehousing. The higher and sharper melting point of the cyclopentyl derivative reduces the risk of physical form changes that could compromise dispensing accuracy.

Storage Stability Window
Cross-study comparable
Sharp mp 61–63 °C vs. broad mp 40–60 °C for cyclohexyl homolog
Higher, sharper melting point supports physical robustness during transport and shelf storage.
Δmp ≈ 3–21 °C higher; reduces caking risk under ambient temperature fluctuations.
Storage Thermal stability Long‑term storage

Application Scenarios Where Cyclopentyl 4‑Methoxyphenyl Ketone’s Differentiation Translates into Selection Advantage


Solid‑Phase Parallel Synthesis Requiring Crystalline Building Blocks

In automated or parallel synthesis platforms, solid building blocks that can be accurately dispensed by weight are preferred. Cyclopentyl 4‑methoxyphenyl ketone is a crystalline solid (mp 61–63 °C) , in contrast to the liquid cyclopentyl phenyl ketone . This solid form eliminates the need for liquid‑handling robotics and reduces dosing errors associated with viscous or volatile liquids, making the 4‑methoxy derivative the more robust choice for library synthesis.

High‑Temperature Solvent‑Free Transformations

When a ketone substrate must withstand elevated temperatures without evaporative loss, cyclopentyl 4‑methoxyphenyl ketone offers a clear advantage over the cyclopropyl analog. Its boiling point (139.5–141.5 °C at 1.4 Torr) exceeds that of cyclopropyl 4‑methoxyphenyl ketone (94–97 °C at 0.1 mmHg) by approximately 40 °C, providing a wider safe operating window for neat reactions or melt‑phase syntheses.

Scale‑Up Where Molecular Economy and Reactor Volume Are Critical

For pilot‑plant or production campaigns, the lower molecular weight (204.26 g mol⁻¹) and higher density (1.107 g cm⁻³) of cyclopentyl 4‑methoxyphenyl ketone translate into more compact reactor occupancy relative to the cyclohexyl homolog (MW 218.29, density 1.052) . The ~6 % mass saving per mole and ~5 % density gain can cumulatively reduce solvent volumes and vessel size requirements in multi‑kilogram operations.

Regiochemically Defined Intermediates for Medicinal Chemistry SAR

When a structure–activity relationship (SAR) programme requires a para‑substituted 4‑methoxybenzoyl fragment, cyclopentyl 4‑methoxyphenyl ketone is directly accessible via Friedel‑Crafts acylation . The unambiguous para‑orientation avoids the isomeric ambiguity that would accompany 3‑methoxy or 2‑methoxy analogs, simplifying analytical characterisation and ensuring that the biological data is attributed to a single, well‑defined chemical entity.

Application
Selection Property
Validation Focus
Solid-phase parallel synthesis
Crystalline solid format (mp 61–63 °C)
Weighing accuracy; elimination of liquid-handling robotics
High-temperature solvent-free transformations
Elevated boiling point and thermal stability
Evaporative loss control; wider processing window vs. cyclopropyl analog
Scale-up and pilot-plant campaigns
Lower molecular weight and higher density
Reactor volume efficiency; mass saving per mole of product
Medicinal chemistry SAR programs
Regiochemically defined para-isomer
Single-entity analytical characterisation; unambiguous biological data attribution
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